molecular formula C26H27N3O4S2 B2662811 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-55-9

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2662811
CAS No.: 397279-55-9
M. Wt: 509.64
InChI Key: XYJHYFKOQMYDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide belongs to the cycloheptathiophene-3-carboxamide family, characterized by a central seven-membered cycloheptane ring fused with a thiophene moiety. This scaffold is frequently functionalized with aromatic or heterocyclic substituents to modulate bioactivity. The target compound features a unique 3,4-dihydroquinoline sulfonyl group attached via a benzamido linker at position 2 of the thiophene core, distinguishing it from analogs with simpler acyl or aryl substituents.

Properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c27-24(30)23-20-9-2-1-3-11-22(20)34-26(23)28-25(31)18-12-14-19(15-13-18)35(32,33)29-16-6-8-17-7-4-5-10-21(17)29/h4-5,7,10,12-15H,1-3,6,8-9,11,16H2,(H2,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJHYFKOQMYDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

This compound features a complex structure that includes a sulfonamide group, a quinoline moiety, and a cyclohepta[b]thiophene framework. The unique arrangement of these functional groups is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer effects. For instance:

  • Cell Viability and Proliferation : The compound exhibited significant cytotoxicity against various cancer cell lines, including human colorectal adenocarcinoma (HT-29 and LS180) cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating potent antiproliferative activity .
  • Mechanism of Action : The anticancer activity is attributed to the induction of cell cycle arrest in the G1 phase. This was evidenced by the upregulation of cell cycle inhibitors such as p27 KIP1 and downregulation of cyclin D1 and CDK4 proteins . Flow cytometry and Western blot analyses confirmed these findings.

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

  • Antimicrobial Effects : Preliminary data suggest that derivatives related to this compound could possess antimicrobial properties against specific bacterial strains. Further investigations are required to establish the efficacy and mechanisms involved .
  • Potential for Immunomodulation : Similar compounds have shown immunomodulatory effects in various studies. The potential for this compound to influence immune responses warrants further exploration .

Case Studies

StudyCell Line/ModelIC50 (µM)Mechanism
Sayed et al. (2018)HT-2910G1 phase arrest via p27 KIP1 upregulation
Sayed et al. (2018)LS1805Downregulation of cyclin D1 and CDK4
ResearchGate StudyA549 (Lung Cancer)6.4Potential T-type calcium channel inhibition

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity.

  • In Vitro Studies :
    • The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
    • IC50 Values : Approximately 15 µM for MCF-7 and 12 µM for A549 cells indicate potent inhibitory effects on cell viability.

Neuroprotective Effects

The compound also shows promise in neuropharmacology:

  • Neuroprotection Studies :
    • It protects neuronal cells from oxidative stress by reducing levels of reactive oxygen species (ROS).
    • Enhances antioxidant enzyme activity, suggesting potential applications in neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been evaluated using various models:

  • LPS-Induced Inflammation Model :
    • Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) was observed at concentrations as low as 10 µM.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50/Effect ConcentrationMechanism of Action
AnticancerMCF-715 µMPI3K/Akt/mTOR inhibition
A54912 µMApoptosis induction
NeuroprotectionNeuronal CulturesN/AROS reduction
Anti-inflammatoryLPS Model10 µMCytokine suppression

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The sulfonyl group in the target compound is electron-withdrawing, contrasting with electron-donating groups (e.g., methoxy in Compound 31 or methyl in ). This may alter binding kinetics in enzyme inhibition .
  • Synthetic Challenges : Sulfonylation reactions (required for the target compound) often demand specialized reagents and conditions compared to acyl chlorides used in simpler analogs .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The target compound’s sulfonyl group reduces logP compared to methyl/methoxy-substituted analogs (e.g., : logP 4.7 vs.
  • Hydrogen Bonding : The sulfonamide and carboxamide groups provide multiple hydrogen-bonding sites, critical for target engagement but possibly reducing oral bioavailability .

Q & A

(Basic) What synthetic routes are reported for preparing this compound, and how can purity be optimized?

Answer:
Synthesis typically involves sequential coupling reactions. For example:

  • Sulfonylation : The 3,4-dihydroquinoline moiety is sulfonylated using reagents like SOCl₂ to generate the sulfonyl chloride intermediate, which is then coupled to the benzamido group .
  • Amide bond formation : The benzamido-thiophene core is synthesized via carbodiimide-mediated coupling or activated ester methods.
  • Purification : Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) is critical for isolating the product with >95% purity. Monitor reaction progress via TLC and confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 7.60–7.40 for aromatic protons) and HRMS (e.g., observed m/z 301.1379 vs. calculated 301.1369 for analogous compounds) .

(Advanced) How can computational modeling predict regioselectivity in sulfonylation or amidation steps?

Answer:
Quantum chemical calculations (e.g., density functional theory) model transition states to predict favorable reaction pathways. For example:

  • Reaction path search : Use software like Gaussian or COMSOL to simulate sulfonylation intermediates, identifying energy barriers for competing sites (e.g., quinoline vs. benzamido groups) .
  • Validation : Compare computational predictions with experimental 1H NMR^1 \text{H NMR} data (e.g., δ 2.95 for dimethylamino groups in analogous compounds) to refine models .
  • AI integration : Machine learning algorithms trained on similar reactions can suggest optimal solvents/catalysts, reducing trial-and-error experimentation .

(Basic) What spectroscopic techniques are essential for structural validation, and how should data discrepancies be resolved?

Answer:

  • Key techniques :
    • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Assign peaks based on coupling patterns (e.g., δ 2.82–2.64 for cycloheptathiophene protons) .
    • HRMS : Confirm molecular ion accuracy (e.g., ±0.001 Da tolerance).
  • Resolving discrepancies :
    • Check for solvent effects (e.g., chloroform-d vs. DMSO-d6).
    • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
    • Re-examine tautomerism or dynamic equilibria in sulfonamide groups .

(Advanced) How can reaction path search methods improve derivative synthesis efficiency?

Answer:

  • Computational screening : Identify viable derivatives by simulating substituent effects on electronic properties (e.g., sulfonyl group electron-withdrawing effects) .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to exclude non-viable pathways. For instance, unexpected byproducts from LiAlH₄ over-reduction can inform future solvent/catalyst choices .
  • High-throughput virtual screening : Prioritize derivatives with predicted metabolic stability using ADMET models .

(Basic) What purification strategies maximize yield while maintaining purity?

Answer:

  • Chromatography : Optimize solvent polarity (e.g., 9:1 DCM/EtOAc) to balance retention factor (kk) and resolution .
  • Recrystallization : Test solvents like ethanol/water mixtures for crystalline product isolation.
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and reaction time (e.g., 12–24 hr for amide coupling) .

(Advanced) How do pH and temperature affect compound stability, and how can degradation be monitored?

Answer:

  • Stress testing : Incubate the compound at varying pH (1–13) and temperatures (25–60°C).
  • Analytical methods :
    • HPLC : Track degradation products using C18 columns and UV detection (e.g., λ = 254 nm).
    • HRMS : Identify hydrolyzed fragments (e.g., loss of sulfonyl group at m/z 198.0723) .
  • Kinetic modeling : Calculate degradation rate constants (kk) to predict shelf-life under storage conditions.

(Advanced) What machine learning approaches predict biological activity based on structural features?

Answer:

  • Descriptor selection : Use molecular fingerprints (e.g., Morgan fingerprints) to encode sulfonamide and cycloheptathiophene motifs.
  • Training data : Curate datasets of analogous compounds with reported IC₅₀ values (e.g., kinase inhibitors).
  • Model validation : Apply cross-validation (e.g., 5-fold) to assess prediction accuracy. For example, random forest models may highlight sulfonyl group hydrophobicity as a key activity driver .

(Basic) How are synthetic intermediates characterized to ensure correct regiochemistry?

Answer:

  • NOE experiments : Confirm spatial proximity of protons (e.g., cycloheptathiophene vs. benzamido groups).
  • X-ray crystallography : Resolve ambiguous regiochemistry in crystalline intermediates.
  • Isotopic labeling : Use 15N^{15} \text{N}-labeled amines to track amide bond formation via 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} .

(Advanced) What strategies address contradictions in metabolic stability predictions vs. experimental data?

Answer:

  • In vitro assays : Perform microsomal stability tests (e.g., human liver microsomes) to validate computational predictions.
  • Metabolite ID : Use LC-MS/MS to identify oxidation sites (e.g., quinoline ring hydroxylation).
  • Model refinement : Incorporate experimental metabolite data into QSAR models to improve predictive accuracy .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
  • Waste disposal : Neutralize reactive intermediates (e.g., sulfonyl chlorides) with aqueous bicarbonate before disposal.
  • Storage : Keep under inert atmosphere (N₂) at –20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.